![molecular formula C11H17NO2 B3098620 4-Isobutoxy-2-methoxyphenylamine CAS No. 1339903-38-6](/img/structure/B3098620.png)
4-Isobutoxy-2-methoxyphenylamine
Overview
Description
4-Isobutoxy-2-methoxyphenylamine, commonly referred to as IBMP, is an organic compound belonging to the amine family. It is a colorless solid that is soluble in organic solvents, such as ethanol and dichloromethane. IBMP is used in a wide range of applications, from drug synthesis and pharmaceutical research to the production of industrial chemicals. It is also used in the synthesis of other organic compounds, such as amides and esters.
Scientific Research Applications
1. Chemical Analysis and Metabolism Studies
4-Isobutoxy-2-methoxyphenylamine and its related compounds have been studied in the context of chemical analysis and understanding metabolic pathways. For instance, the study of 4-methoxy-substituted compounds, such as 4-methoxyphenylamine derivatives, has been conducted to understand their role in various biological processes. This includes the investigation of catecholamine metabolism, where such compounds are analyzed in biological fluids to determine their presence and implications (Mathieu et al., 1980). Similarly, other research focused on determining isomeric acid dopamine metabolites in human cerebrospinal fluid, which has implications for understanding neurological processes and disorders (Bertilsson & Palmér, 1973).
2. Material Science and Polymer Research
In the field of materials science, this compound-related compounds have been explored for their potential in creating advanced materials. For example, a study on a 4-methoxy-substituted triphenylamine-containing homopolymer demonstrated its potential in optoelectronic device applications due to its high fluorescence quantum efficiency and good thermal stability (Chen et al., 2008). Another study investigated hole-transporting small molecules based on thiophene cores with arylamine side groups for use in perovskite-based solar cell devices, highlighting the multifunctionality of these materials (Li et al., 2014).
3. Pharmaceutical and Biomedical Research
While direct studies on this compound in pharmaceutical and biomedical contexts were not found, related compounds have been examined for their pharmacological properties. For instance, methoxyphenamine, which shares structural similarities, has been studied for its inhibition properties and metabolism, contributing to understanding the pharmacokinetics of related substances (Muralidharan et al., 1991).
Future Directions
Mechanism of Action
Target of Action
It is structurally similar to 4-methoxyphenethylamine , which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases play a crucial role in the breakdown of monoamine neurotransmitters such as dopamine and serotonin, thus influencing mood and behavior.
Mode of Action
Based on its structural similarity to 4-methoxyphenethylamine , it may interact with its targets by inhibiting the action of monoamine oxidase enzymes, thereby preventing the breakdown of monoamine neurotransmitters .
Biochemical Pathways
Given its potential role in inhibiting monoamine oxidase, it may impact the metabolic pathways of monoamine neurotransmitters such as dopamine and serotonin .
Pharmacokinetics
Similar compounds like 4-methoxyphenethylamine are known to be readily absorbed and distributed in the body, metabolized primarily by monoamine oxidase, and excreted via the kidneys .
Result of Action
If it acts similarly to 4-methoxyphenethylamine, it may result in increased levels of monoamine neurotransmitters in the brain, potentially influencing mood and behavior .
properties
IUPAC Name |
2-methoxy-4-(2-methylpropoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(2)7-14-9-4-5-10(12)11(6-9)13-3/h4-6,8H,7,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDBEOAILXWRAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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